1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate
Overview
Description
1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate is an ionic liquid composed of a pyrrolidinium cation and a methanesulfonate anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and tunable solubility, making it useful in various applications, particularly in the field of green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylpyrrolidine with 1-butyl bromide to form 1-butyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with methanesulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate anion can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The products depend on the nucleophile used. For example, reacting with an alkyl halide can yield a new ionic liquid with a different anion.
Oxidation and Reduction Reactions: The products vary based on the specific redox reaction and the reagents used.
Scientific Research Applications
1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butyl-1-methylpyrrolidin-1-ium methanesulfonate involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The compound’s unique properties allow it to act as a versatile solvent and catalyst in various chemical processes .
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate: Similar in structure but with a different anion, offering different solubility and reactivity properties.
1-Butyl-1-methylpyrrolidinium chloride: Another similar compound with a chloride anion, used in different applications due to its distinct properties.
Uniqueness: 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate stands out due to its methanesulfonate anion, which provides unique solubility and reactivity characteristics. This makes it particularly useful in green chemistry applications and as a solvent in various chemical reactions .
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.CH4O3S/c1-3-4-7-10(2)8-5-6-9-10;1-5(2,3)4/h3-9H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGFVIJSOJVYLL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648535 | |
Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501943-05-1 | |
Record name | 1-Butyl-1-methylpyrrolidin-1-ium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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